molecular formula C8H11BrFN3 B2670801 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole CAS No. 1864432-85-8

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole

Cat. No. B2670801
CAS RN: 1864432-85-8
M. Wt: 248.099
InChI Key: UEIJOJCHIWAPAC-UHFFFAOYSA-N
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Description

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is synthesized using a specific method that involves several steps, and its mechanism of action has been studied extensively.

Scientific Research Applications

Anticonvulsant Activity

Research involving pyrazole derivatives, such as the synthesis and evaluation of anticonvulsant activity in sodium channel blocking 3-aminopyrroles and pyrazoles, shows significant promise. These compounds have been found to exhibit considerable anticonvulsant activity with a remarkable lack of neurotoxicity, indicating potential applications in treating seizure disorders. The study by Unverferth et al. (1998) highlights the synthesis of new 3-aminopyrroles, including pyrazole derivatives, demonstrating protective effects in the maximal electroshock seizure (MES) test in rats, showcasing the therapeutic potential of these compounds in epilepsy treatment (Unverferth et al., 1998).

Antibacterial and Antifungal Activities

The synthesis and evaluation of new compounds for antibacterial and antifungal activities have been a significant area of research. For instance, Pundeer et al. (2013) synthesized novel pyrazole derivatives and tested their in vitro antibacterial activity against various bacterial strains. Such studies suggest that compounds structurally related to "4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole" could potentially serve as leads in the development of new antimicrobial agents (Pundeer et al., 2013).

Anticancer and Antitumor Activities

Research into the anticancer and antitumor activities of pyrazole derivatives is also noteworthy. Novel N-arylpyrazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, indicating the potential for these compounds to be developed into anticancer therapeutics. Riyadh (2011) provides an example of such research, where synthesized compounds showed inhibition effects comparable to those of 5-fluorouracil against breast and liver carcinoma cell lines (Riyadh, 2011).

properties

IUPAC Name

4-bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrFN3/c1-12-8(7(9)2-11-12)5-13-3-6(10)4-13/h2,6H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIJOJCHIWAPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CN2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole

CAS RN

1864432-85-8
Record name 4-bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methyl-1H-pyrazole
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